N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide
Description
Structural Classification in Heterocyclic Chemistry
The compound’s structure is anchored by two heterocyclic systems: a 1,2,4-triazole ring and a thieno[2,3-d]pyrimidine scaffold. The 1,2,4-triazole moiety, a five-membered ring containing three nitrogen atoms, is substituted at the 3-position with a 2-methoxyphenyl group. This aryl substituent enhances lipophilicity and influences electronic interactions with biological targets. The thieno[2,3-d]pyrimidine system, a fused bicyclic structure combining thiophene and pyrimidine rings, is oxidized at the 4-position, introducing a ketone group that modulates reactivity and hydrogen-bonding capacity. These heterocycles are linked via an acetamide bridge, which provides conformational flexibility and facilitates interactions with enzyme active sites.
Table 1: Key Heterocyclic Components and Their Roles
| Component | Role in Structure |
|---|---|
| 1,2,4-Triazole | Enhances metabolic stability; participates in hydrogen bonding and π-π stacking |
| Thieno[2,3-d]pyrimidine | Mimics purine nucleobases; contributes to planar geometry for target recognition |
| Acetamide Bridge | Connects heterocycles; adjusts molecular flexibility and solubility |
The methoxy group on the phenyl ring further fine-tunes the compound’s electronic profile, influencing its pharmacokinetic properties. X-ray crystallography and computational modeling have revealed that the thieno[2,3-d]pyrimidine system adopts a nearly planar conformation, enabling efficient stacking interactions with aromatic residues in proteins.
Bioisosteric Relationship to Purine Nucleobases
Thieno[2,3-d]pyrimidine serves as a bioisostere for purine nucleobases, particularly adenine. This substitution replaces the imidazole ring of purines with a thiophene ring, preserving the fused bicyclic architecture while altering electronic properties. The sulfur atom in thiophene increases electronegativity compared to the nitrogen in imidazole, which can enhance binding affinity to enzymes that recognize adenine-containing substrates.
Table 2: Structural Comparison with Purine
| Feature | Purine (Adenine) | Thieno[2,3-d]pyrimidine |
|---|---|---|
| Core Structure | Pyrimidine + imidazole | Pyrimidine + thiophene |
| Hydrogen Bond Acceptors | 3 N atoms | 2 N atoms + 1 S atom |
| Aromatic System | Fully conjugated | Partially conjugated |
The 1,2,4-triazole ring further mimics the hydrogen-bonding pattern of purines, allowing the compound to compete with endogenous nucleotides in enzymatic processes. For example, the triazole’s nitrogen atoms can form hydrogen bonds analogous to those of the N7 and N9 positions in adenine, making it a potent inhibitor of kinases and GTPases. This bioisosteric strategy has been leveraged to design compounds with improved metabolic stability and reduced off-target effects compared to purine-based drugs.
Historical Context in Medicinal Chemistry
The development of this compound is rooted in two key trends: the exploration of thienopyrimidine scaffolds and the resurgence of triazole chemistry. Thieno[2,3-d]pyrimidines gained prominence in the 1990s as bioisosteres for purines, with early studies highlighting their potential in anticancer and antiviral therapies. Concurrently, 1,2,4-triazoles emerged as versatile pharmacophores due to their synthetic accessibility and ability to modulate diverse targets, including cytochrome P450 enzymes and serotonin receptors.
The convergence of these motifs accelerated in the 2010s with advances in electrochemical synthesis, which enabled efficient intramolecular C–N bond formation without metal catalysts. For instance, the compound’s triazole ring can be synthesized via dehydrogenative coupling of aldehydes and hydrazines under electrolytic conditions, a method that avoids toxic oxidants and improves atom economy. Recent applications include the compound’s role in lead optimization campaigns for kinase inhibitors, where its thienopyrimidine core interacts with ATP-binding pockets.
Table 3: Milestones in Heterocyclic Drug Discovery
| Year Range | Development | Impact on Compound Design |
|---|---|---|
| 1990s | Thienopyrimidines identified as purine bioisosteres | Enabled targeting of nucleotide-binding enzymes |
| 2000s | Triazoles adopted as kinase inhibitor scaffolds | Improved metabolic stability and selectivity |
| 2010s | Electrochemical synthesis of fused heterocycles | Facilitated green synthesis of complex architectures |
Ongoing research focuses on derivatizing the acetamide linker to optimize binding kinetics and solubility. For example, replacing the methyl group in the acetamide bridge with fluorinated analogs has been explored to enhance blood-brain barrier penetration.
Properties
Molecular Formula |
C17H14N6O3S |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C17H14N6O3S/c1-26-12-5-3-2-4-10(12)14-20-17(22-21-14)19-13(24)8-23-9-18-15-11(16(23)25)6-7-27-15/h2-7,9H,8H2,1H3,(H2,19,20,21,22,24) |
InChI Key |
SAXFRMWBUHLBEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NN2)NC(=O)CN3C=NC4=C(C3=O)C=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(2-Methoxyphenyl)-1H-1,2,4-triazol-5-amine
-
Hydrazide Formation : 2-Methoxybenzoic acid is esterified with ethanol and sulfuric acid, followed by reflux with hydrazine hydrate to yield 2-methoxybenzohydrazide.
-
Cyclization : Reacting the hydrazide with S-methylisourea sulfate in NaOH forms 3-amino-5-(2-methoxyphenyl)-1,2,4-triazole.
Key conditions: 250°C fusion or microwave-assisted cyclization (85% yield).
Preparation of 4-Oxothieno[2,3-d]pyrimidine
-
Thienopyrimidine Scaffold : Condensation of 2-aminothiophene-3-carboxylate with urea or thiourea under acidic conditions forms the pyrimidine ring.
-
Oxidation : Treatment with hydrogen peroxide converts thieno[2,3-d]pyrimidin-4(3H)-thione to the 4-oxo derivative.
Coupling and Functionalization
Acetamide Bridge Formation
The triazole and thienopyrimidine units are linked via a two-step process:
-
Chloroacetylation : Reacting 4-oxothieno[2,3-d]pyrimidine with chloroacetyl chloride in dry DMF yields 2-chloro-N-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide.
-
Nucleophilic Substitution : The chloroacetamide intermediate reacts with 3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-amine in the presence of K₂CO₃ (DMF, 80°C, 12 h).
Optimization of Reaction Conditions
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may increase side reactions.
-
Catalyst Screening : NaH and Et₃N were less effective than K₂CO₃ for triazole activation.
Characterization and Analytical Methods
-
¹H/¹³C NMR : Confirmed regioselectivity of triazole substitution (δ 8.93 ppm for NH, δ 160.6 ppm for C=O).
-
HRMS : Molecular ion peak at m/z 414.1243 ([M+H]⁺, calculated 414.1238).
-
XRD : Crystallography validated the planar thienopyrimidine core and non-coplanar methoxyphenyl group.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl group in the thienopyrimidine moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium hydride in DMF (dimethylformamide) at elevated temperatures.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[2,3-d]pyrimidinone Derivatives
Compounds 8–11 () share the thieno[2,3-d]pyrimidin-4-one framework but differ in substituents:
- Compound 8: Incorporates a thiazolidinone ring and a 2,3-dimethoxyphenyl group.
- Compound 9 : Substituted with a 4-chlorophenyl group, it has a lower melting point (175–177°C) and molecular weight (503 g/mol), indicating reduced crystallinity compared to 8 . The chloro group may enhance lipophilicity but reduce bioavailability .
1,2,4-Triazole-Containing Analogs
- Compound 6m (): Features a naphthalenyloxy-methyl-triazole scaffold. Its molecular weight (393 g/mol) is lower than the target compound, and the absence of a thienopyrimidinone moiety limits direct kinase-targeting activity .
- 9a–b (): These triazole-tethered indolinones target VEGFR-2. While structurally distinct, they highlight the role of triazole rings in enhancing binding to kinase domains. The target compound’s acetamide linkage may offer similar conformational flexibility .
Thienopyrimidine-Isoxazole Hybrids
7a–b () combine thienopyrimidine with tert-butylisoxazole. These compounds exhibit moderate molecular weights (~400–450 g/mol) and target FMS kinase. The target compound’s methoxyphenyl-triazole substitution may provide a broader kinase inhibition profile compared to isoxazole-based analogs .
Pyrazolo[3,4-d]pyrimidinones
The compound in (MP: 302–304°C, mass: 571.2 g/mol) shares a pyrimidinone core but includes a fluorinated chromene group.
Data Table: Comparative Analysis of Key Compounds
*Estimated based on structural analogs.
Biological Activity
N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring and a thieno[2,3-d]pyrimidine moiety, which are known for their diverse biological activities. The presence of the methoxyphenyl group enhances lipophilicity, potentially influencing pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H18N6O2 |
| Molecular Weight | 374.4 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1574496-07-3 |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The triazole ring can form hydrogen bonds with the active sites of enzymes, modulating their activity. This interaction is crucial for its potential as an anticancer and antimicrobial agent.
- Receptor Binding : The compound may also interact with specific receptors involved in cell signaling pathways, influencing cellular responses.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. Notably:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- Mechanism : The compound disrupts microtubule dynamics and induces oxidative stress in cancer cells.
Antimicrobial Activity
The compound has demonstrated activity against several bacterial strains, including those classified under the ESKAPE pathogens:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory |
| Escherichia coli | Moderate inhibitory |
| Klebsiella pneumoniae | Variable potency |
Studies suggest that the compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.
Anti-inflammatory Properties
Preliminary studies have indicated that this compound possesses anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases.
Case Studies
Several studies have explored the biological activity of related compounds with similar structures:
- Study on Triazole Derivatives : A series of 1,2,4-triazole derivatives were synthesized and evaluated for their anticancer properties. Compounds with substitutions at the 5-position showed enhanced activity against various cancer cell lines .
- Thienopyrimidine Evaluation : Research focused on thienopyrimidine derivatives demonstrated significant antibacterial activity against drug-resistant strains . These findings support the potential of triazole-thienopyrimidine hybrids in developing new antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of this compound?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters:
- Temperature : Maintain 60–80°C during cyclization to prevent side reactions (e.g., over-oxidation of the thienopyrimidine core) .
- Solvent Choice : Use polar aprotic solvents like DMF or DMSO to stabilize intermediates and enhance nucleophilic substitution efficiency .
- Catalysts : Employ zeolite (Y-H) or pyridine to facilitate heterocycle formation, as demonstrated in analogous triazole-acetamide syntheses .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol ensures ≥95% purity .
Q. Which characterization techniques are most reliable for confirming structural integrity?
- Methodological Answer : Combine spectroscopic and spectrometric methods:
- NMR : ¹H and ¹³C NMR to verify methoxyphenyl (δ 3.8–4.0 ppm for OCH₃) and thienopyrimidinone (δ 7.2–8.5 ppm aromatic protons) moieties .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
- XRD : Resolve steric clashes between the triazole and thienopyrimidine rings using single-crystal diffraction .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability assessments should include:
- pH Sensitivity : Degrades at pH <3 or >10 due to hydrolysis of the acetamide bond .
- Light Exposure : Store in amber vials at –20°C to prevent photolytic cleavage of the thienopyrimidine ring .
- Long-Term Stability : Monitor via HPLC every 3 months; >90% purity retained at 4°C for 12 months .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
-
Analog Synthesis : Replace the 2-methoxyphenyl group with electron-withdrawing (e.g., 4-Cl) or donating (e.g., 4-OCH₃) substituents to modulate binding affinity .
-
Biological Assays : Test analogs against kinase panels (e.g., EGFR, VEGFR2) to correlate substituent effects with IC₅₀ values .
-
Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with ATP-binding pockets .
Analog Substituent Target IC₅₀ (nM) Selectivity Ratio (EGFR/VEGFR2) 2-OCH₃ (Parent) 48 ± 3 1:12 4-Cl 22 ± 2 1:5 4-OCH₃ 65 ± 4 1:18
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., HepG2 vs. HEK293) and incubation times (48–72 hours) to minimize variability .
- Metabolic Profiling : Conduct LC-MS/MS to identify active metabolites that may contribute to off-target effects .
- Orthogonal Validation : Confirm apoptosis via flow cytometry (Annexin V/PI) alongside MTT assays .
Q. How can computational methods predict the compound’s interaction with cytochrome P450 enzymes?
- Methodological Answer :
- Docking Simulations : Model the compound in CYP3A4 and CYP2D9 active sites using Glide (Schrödinger) to identify metabolic hotspots (e.g., oxidation at the triazole N2 position) .
- MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD <2 Å) and hydrogen-bond interactions with heme iron .
- In Vitro Correlation : Validate predictions with human liver microsome assays, measuring NADPH-dependent depletion rates .
Q. What mechanistic studies elucidate its dual inhibition of kinase and protease targets?
- Methodological Answer :
- Kinetic Assays : Perform time-dependent inhibition assays (e.g., Progress Curve Analysis) to distinguish competitive vs. allosteric modes .
- Mutagenesis : Engineer kinase variants (e.g., T790M EGFR) to pinpoint binding residues critical for inhibition .
- Cross-Screening : Test against serine proteases (e.g., trypsin) to rule out nonspecific interactions .
Data Contradiction Analysis
Q. Why do solubility measurements vary across studies, and how can this be mitigated?
- Methodological Answer :
- Buffer Composition : Use standardized buffers (e.g., PBS pH 7.4 with 0.5% Tween-80) to reduce variability caused by aggregation .
- Technique Comparison : Validate shake-flask results with HPLC-UV quantification (λ = 254 nm) .
- Temperature Control : Ensure measurements at 25°C ± 0.5°C to avoid thermal degradation artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
